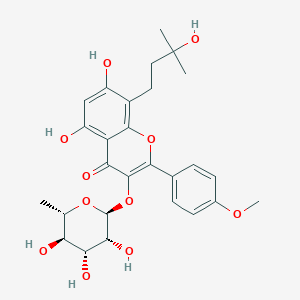
Icaritin 3-O-rhamnoside
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Icaritin 3-O-rhamnoside is a flavonoid glycoside derived from the traditional Chinese medicinal plant, Herba Epimedii. This compound is known for its potential therapeutic properties, particularly in the treatment of hepatocellular carcinoma (HCC). It is a glycosylated form of icaritin, which has been studied for its immune-modulating and anti-cancer activities .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of icaritin 3-O-rhamnoside typically involves the glycosylation of icaritin. This process can be achieved through enzymatic methods using α-L-rhamnosidase and β-glucosidase. These enzymes facilitate the attachment of rhamnose and glucose moieties to the icaritin molecule .
Industrial Production Methods: Industrial production of this compound often employs whole-cell catalysis. This method utilizes recombinant Escherichia coli strains that co-express the necessary enzymes for glycosylation. The whole-cell catalytic system has been shown to efficiently convert icariin to this compound with high yield and reduced costs .
Analyse Chemischer Reaktionen
Types of Reactions: Icaritin 3-O-rhamnoside undergoes various chemical reactions, including hydrolysis, oxidation, and glycosylation.
Common Reagents and Conditions:
Hydrolysis: Enzymatic hydrolysis using α-L-rhamnosidase and β-glucosidase.
Oxidation: Oxidizing agents such as hydrogen peroxide can be used under controlled conditions.
Glycosylation: Enzymatic glycosylation using specific glycosyltransferases.
Major Products: The major products formed from these reactions include icaritin, icariside I, and other glycosylated derivatives .
Wissenschaftliche Forschungsanwendungen
Chemistry:
- Used as a precursor for the synthesis of other bioactive flavonoids.
- Studied for its unique chemical properties and reactivity.
Biology:
- Investigated for its role in modulating immune responses.
- Studied for its effects on cellular signaling pathways.
Medicine:
- Demonstrated potential as an anti-cancer agent, particularly in the treatment of hepatocellular carcinoma.
- Shown to have immunomodulatory effects, making it a candidate for immunotherapy .
Industry:
- Used in the development of functional foods and nutraceuticals.
- Potential applications in the pharmaceutical industry for drug development .
Wirkmechanismus
Icaritin 3-O-rhamnoside exerts its effects through several molecular targets and pathways:
Vergleich Mit ähnlichen Verbindungen
Icariin: Another flavonoid glycoside from Herba Epimedii, known for its osteoprotective and anti-inflammatory properties.
Icariside I: A glycosylated derivative of icaritin with similar anti-cancer and immunomodulatory activities.
Baohuoside I: Another glycosylated flavonoid with potential therapeutic applications
Uniqueness: Icaritin 3-O-rhamnoside stands out due to its specific glycosylation pattern, which enhances its bioavailability and therapeutic efficacy. Its unique ability to modulate immune responses and target specific signaling pathways makes it a promising candidate for further research and development in various therapeutic areas .
Eigenschaften
IUPAC Name |
5,7-dihydroxy-8-(3-hydroxy-3-methylbutyl)-2-(4-methoxyphenyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxychromen-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H32O11/c1-12-19(30)21(32)22(33)26(36-12)38-25-20(31)18-17(29)11-16(28)15(9-10-27(2,3)34)24(18)37-23(25)13-5-7-14(35-4)8-6-13/h5-8,11-12,19,21-22,26,28-30,32-34H,9-10H2,1-4H3/t12-,19-,21+,22+,26-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDKYYFBRCUVEAN-GULSFEPBSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2=C(OC3=C(C(=CC(=C3C2=O)O)O)CCC(C)(C)O)C4=CC=C(C=C4)OC)O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=C(OC3=C(C(=CC(=C3C2=O)O)O)CCC(C)(C)O)C4=CC=C(C=C4)OC)O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H32O11 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
532.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














